N-(4-chloro-2-methylphenyl)prop-2-enamide
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Overview
Description
“N-(4-chloro-2-methylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C12H13ClN2O2 . It is also known by registry numbers ZINC000003060090 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-5-4-9(13)7-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 252.7 . The melting point is not specified for this compound.Scientific Research Applications
Enaminones as Therapeutic Agents
Enaminones, including compounds structurally related to N-(4-chloro-2-methylphenyl)prop-2-enamide, have been extensively studied for their therapeutic potential , particularly as anticonvulsants. Early research highlighted the significant anticonvulsant activity of certain enaminones, comparing favorably to established treatments like phenytoin and carbamazepine. This research paved the way for further studies exploring novel brain transport mechanisms for enaminones and developing predictive models for synthetic direction aimed at enhancing therapeutic efficacy (Eddington et al., 2000).
Chemical and Structural Studies
Hydrogen bonding and molecular structure analyses have shed light on the intricacies of enaminone compounds, including their crystal structures and bonding patterns. Studies have described the sofa conformations of cyclohexene rings and detailed the intramolecular and intermolecular hydrogen bonds forming infinite chains of molecules, providing insights into their chemical behavior and potential interactions (Kubicki et al., 2000).
Mechanistic Insights into Synthetic Processes
Research has also delved into the synthetic mechanisms underpinning the formation of related compounds, such as the uncatalyzed cationic olefin cyclizations of N-vinylic α-chloro-α-thioacetamides. These studies not only contribute to the understanding of enaminone synthesis but also explore their potential as intermediates in the production of therapeutically relevant agents (Ishibashi et al., 1995).
Applications in Material Science
Beyond their biomedical applications, compounds related to this compound have been investigated for their material science applications . This includes the synthesis of aromatic polyamides and polyimides based on phthalimidine derivatives, which are of interest due to their solubility, thermal stability, and potential use in creating high-performance polymers (Yang & Lin, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVLZJGGUGJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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